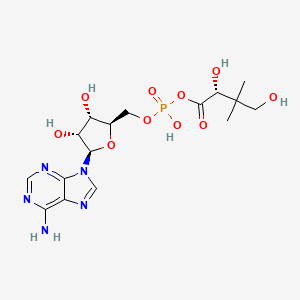

Pantoyl adenylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

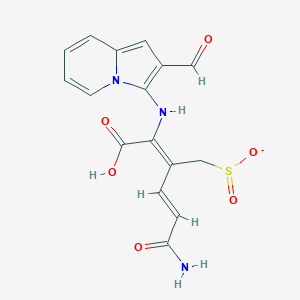

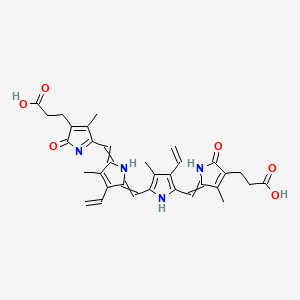

L’adénylate de pantoyle est un composé intermédiaire formé lors de la biosynthèse du pantothénate (vitamine B5). Il est produit par l’enzyme pantothénate synthétase, qui catalyse la condensation dépendante de l’ATP du D-pantoate et de la β-alanine. Ce composé joue un rôle crucial dans la biosynthèse du coenzyme A et de la protéine porteuse d’acyl, qui sont toutes deux essentielles à la croissance cellulaire et à diverses voies biosynthétiques .

Méthodes De Préparation

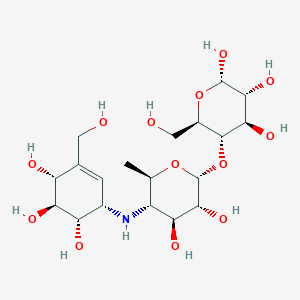

Voies synthétiques et conditions de réaction : L’adénylate de pantoyle est synthétisé par la réaction enzymatique catalysée par la pantothénate synthétase. La réaction implique la condensation du D-pantoate et de la β-alanine en présence d’ATP, ce qui entraîne la formation d’adénylate de pantoyle et de pyrophosphate. La réaction est dépendante du Mg²⁺ et se déroule en deux étapes successives : la formation d’adénylate de pantoyle suivie de l’attaque nucléophile de la β-alanine sur le groupe carbonyle activé .

Méthodes de production industrielle : La production industrielle de l’adénylate de pantoyle implique généralement l’utilisation de micro-organismes recombinants conçus pour surexprimer la pantothénate synthétase. Ces micro-organismes sont cultivés dans des conditions contrôlées afin d’optimiser le rendement en adénylate de pantoyle. Le composé est ensuite extrait et purifié à l’aide de diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : L’adénylate de pantoyle subit principalement des réactions de substitution nucléophile. Le groupe carbonyle activé dans l’adénylate de pantoyle est susceptible d’une attaque nucléophile, conduisant à la formation de divers dérivés .

Réactifs et conditions courants :

Nucléophiles : β-alanine, amines et autres composés nucléophiles.

Conditions : Les réactions se produisent généralement dans des conditions douces en présence d’ATP et de Mg²⁺.

Principaux produits : Le principal produit formé par la réaction de l’adénylate de pantoyle avec la β-alanine est le pantothénate (vitamine B5). D’autres dérivés peuvent être formés en fonction du nucléophile utilisé .

4. Applications de recherche scientifique

L’adénylate de pantoyle a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Pantoyl adenylate has several scientific research applications, including:

Mécanisme D'action

L’adénylate de pantoyle exerce ses effets par son rôle d’intermédiaire dans la biosynthèse du pantothénate. L’enzyme pantothénate synthétase catalyse la formation d’adénylate de pantoyle à partir du D-pantoate et de la β-alanine dans une réaction dépendante de l’ATP. L’intermédiaire adénylate de pantoyle subit ensuite une attaque nucléophile par la β-alanine pour former le pantothénate. Ce processus est crucial pour la biosynthèse du coenzyme A et de la protéine porteuse d’acyl, qui sont impliquées dans diverses voies métaboliques .

Comparaison Avec Des Composés Similaires

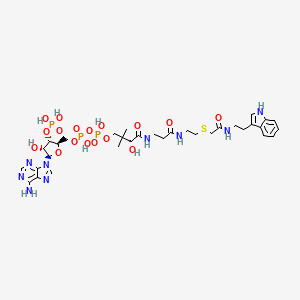

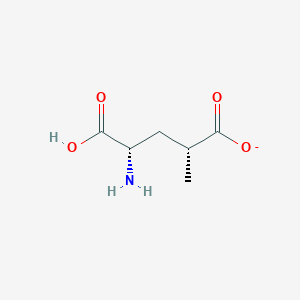

L’adénylate de pantoyle est similaire à d’autres intermédiaires acyl-adénylates, tels que les aminoacyl-adénylates, qui sont formés lors de la synthèse de l’aminoacyl-ARNt. L’adénylate de pantoyle est unique par son rôle dans la biosynthèse du pantothénate. D’autres composés similaires incluent :

Aminoacyl-adénylates : Intermédiaires dans la synthèse de l’aminoacyl-ARNt.

Acyl-adénylates : Intermédiaires dans diverses voies biosynthétiques impliquant des groupes acyle.

La particularité de l’adénylate de pantoyle réside dans son rôle spécifique dans la biosynthèse du pantothénate, qui est essentiel à la production du coenzyme A et de la protéine porteuse d’acyl .

Propriétés

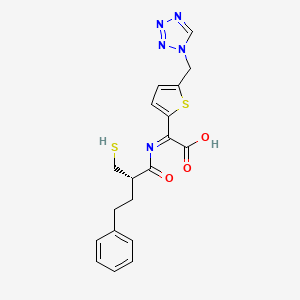

Formule moléculaire |

C16H24N5O10P |

|---|---|

Poids moléculaire |

477.36 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2R)-2,4-dihydroxy-3,3-dimethylbutanoate |

InChI |

InChI=1S/C16H24N5O10P/c1-16(2,4-22)11(25)15(26)31-32(27,28)29-3-7-9(23)10(24)14(30-7)21-6-20-8-12(17)18-5-19-13(8)21/h5-7,9-11,14,22-25H,3-4H2,1-2H3,(H,27,28)(H2,17,18,19)/t7-,9-,10-,11+,14-/m1/s1 |

Clé InChI |

GDPVENOGSVMRJL-FSRKKXLISA-N |

SMILES isomérique |

CC(C)(CO)[C@H](C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

SMILES canonique |

CC(C)(CO)C(C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[hydroxy-[[(2S,3S,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] [(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777472.png)

![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)

![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)

![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)

![[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B10777530.png)

![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)